molecular formula C8H9ClN6O2 B1194029 8-(N-Methyl)mitozolomide CAS No. 85622-96-4

8-(N-Methyl)mitozolomide

Katalognummer: B1194029
CAS-Nummer: 85622-96-4
Molekulargewicht: 256.65 g/mol
InChI-Schlüssel: ZIBAAYKCNSFPRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Imidazotetrazines as Antineoplastic Agents

The story of imidazotetrazines as antineoplastic agents began in the late 1970s and early 1980s with the synthesis of a novel heterocyclic system: the imidazo[5,1-d]-1,2,3,5-tetrazine ring. nih.govrsc.org This work, pioneered at Aston University, was driven by a desire to explore nitrogen-rich molecules for potential anticancer properties. nih.gov The initial compounds were designed as prodrugs, which are inactive molecules that transform into active drugs within the body. nih.govrsc.org Their mechanism of action involves the generation of a reactive species that alkylates DNA, a process that adds an alkyl group to the DNA molecule. nih.govresearchgate.net This modification can disrupt DNA replication and trigger cancer cell death. nih.govnih.gov The first compound in this class to show spectacular preclinical antitumor activity was mitozolomide (B1676608). aacrjournals.org It demonstrated curative effects in some animal models, leading to its selection for clinical trials. nih.gov

Evolution of Imidazotetrazine Analogues: From Mitozolomide to Temozolomide (B1682018) and Beyond

Mitozolomide, chemically known as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, showed potent activity against a wide range of mouse tumors. aacrjournals.orgnih.gov However, its clinical development was ultimately halted during Phase II trials due to severe and unpredictable toxicity to the bone marrow (myelosuppression). arkat-usa.orgwikipedia.org This significant side effect prompted researchers to synthesize and evaluate a series of new analogues, aiming to preserve the potent anticancer effect while reducing toxicity. aacrjournals.org

This research led to the development of temozolomide, the 3-methyl analogue of mitozolomide. aacrjournals.orgscispace.com A key difference between the two is that temozolomide converts to its active form, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide), through spontaneous chemical hydrolysis at physiological pH, without the need for metabolic activation by enzymes. scispace.comoncopedia.wikiresearchgate.netwikipedia.org This resulted in a much more predictable and manageable toxicity profile. nih.gov Temozolomide was found to be less toxic than mitozolomide while retaining significant antitumor activity, particularly against brain tumors, as it can cross the blood-brain barrier. aacrjournals.orgoncopedia.wiki Its success, especially in treating glioblastoma, established it as a cornerstone of neuro-oncology chemotherapy and fueled further interest in the imidazotetrazine scaffold. nih.govoncopedia.wiki

The evolution from the highly potent but toxic mitozolomide to the safer and effective temozolomide highlights a classic theme in medicinal chemistry: the strategic modification of a lead compound to optimize its therapeutic index. This journey did not end with temozolomide, as researchers continue to create new derivatives to tackle challenges like drug resistance. aacrjournals.orgfrontiersin.orgresearchgate.net

Positioning of 8-(N-Methyl)mitozolomide within Contemporary Academic Research of Alkylating Agents

This compound, also referred to as 8-(N-methylcarboxamide) mitozolomide, is a specific analogue of mitozolomide where one of the hydrogen atoms on the nitrogen of the 8-carboxamide group is replaced by a methyl group. arkat-usa.orgnih.gov Research into such C-8 substituted derivatives of mitozolomide and temozolomide is driven by several scientific objectives. One primary goal is to understand and potentially modulate the structure-activity relationship of these compounds. arkat-usa.org The moiety at the C-8 position can influence several critical factors:

Transport Properties: Modifications at this position can alter how the drug moves through the body and enters cells. arkat-usa.org

DNA Interaction: The C-8 substituent may affect the initial, non-covalent binding of the drug to DNA. arkat-usa.org

Activation Kinetics: It can influence the rate at which the imidazotetrazine ring opens to release the active alkylating agent. arkat-usa.org

Metabolism and Stability: The nature of the C-8 group can impact the drug's metabolic pathway and its stability in biological fluids. nih.gov

In a comparative study, this compound was found to be equiactive with its parent compound, mitozolomide, in terms of its ability to kill cancer cells in vitro. arkat-usa.org However, as the size of the alkyl group on the nitrogen increased (for example, in the 8-(N,N-dimethyl)mitozolomide analogue), the activity was found to decrease. arkat-usa.orgnih.gov This suggests a specific spatial requirement at the 8-position for optimal activity.

The table below summarizes the in vitro cytotoxicity of this compound and related compounds against the TLX5 lymphoma cell line, as reported in a 1989 study. nih.gov

CompoundID50 (μM)
Mitozolomide2.3
This compound 3.0
8-(N,N-Dimethyl)mitozolomide14.6
ID50 is the concentration of a drug that is required for 50% inhibition in vitro.

The research on this compound and similar analogues is part of a broader effort to refine DNA alkylating agents. The focus of contemporary research is to design new imidazotetrazines that can overcome resistance mechanisms, such as those mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), and to achieve a better therapeutic window than the first- and second-generation compounds. aacrjournals.orgfrontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

85622-96-4

Molekularformel

C8H9ClN6O2

Molekulargewicht

256.65 g/mol

IUPAC-Name

3-(2-chloroethyl)-N-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

InChI

InChI=1S/C8H9ClN6O2/c1-10-7(16)5-6-12-13-15(3-2-9)8(17)14(6)4-11-5/h4H,2-3H2,1H3,(H,10,16)

InChI-Schlüssel

ZIBAAYKCNSFPRL-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl

Kanonische SMILES

CNC(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl

Andere CAS-Nummern

85622-96-4

Synonyme

8-(N-methyl)mitozolomide
8-NMM

Herkunft des Produkts

United States

Molecular and Cellular Mechanisms of Action of 8 N Methyl Mitozolomide

Prodrug Activation Pathway of 8-(N-Methyl)mitozolomide

The activation of this compound is a spontaneous chemical process that does not require metabolic enzymes. This pathway is initiated by the physiological pH of the cellular environment.

Under physiological conditions, characterized by a pH greater than 7, this compound undergoes spontaneous, pH-dependent hydrolysis. This chemical reaction involves the cleavage of the tetrazinone ring of the imidazotetrazine structure researchgate.netnih.gov. The molecule is relatively stable in acidic environments (pH < 7) but readily degrades at neutral or alkaline pH nih.gov. This hydrolysis leads to a ring-opening event, transforming the bicyclic prodrug into a linear, unstable triazene (B1217601) intermediate.

Following the initial hydrolysis and ring-opening, the resulting linear triazene intermediate is short-lived and rapidly undergoes further fragmentation. This decomposition is the critical step that generates the ultimate alkylating species. The process yields two main products: a stable 5-aminoimidazole-4-carboxamide (B1664886) (AIC) derivative and the highly reactive methyldiazonium cation (CH₃N₂⁺) researchgate.netnih.gov. The methyldiazonium ion is an exceptionally potent electrophile and is considered the principal agent responsible for the subsequent DNA alkylation and cytotoxic effects of the compound nih.gov.

DNA Alkylation Profile of this compound

The therapeutic effect of this compound is primarily achieved through the covalent modification of DNA by the methyldiazonium cation. This alkylation can occur at several nucleophilic sites on the DNA bases, leading to the formation of various DNA adducts. The distribution and repair of these adducts are key determinants of the compound's cytotoxicity.

A small but critically important fraction of the DNA alkylation occurs at the O⁶ position of guanine (B1146940), forming O⁶-methylguanine (O⁶-MeG) adducts nih.gov. This specific lesion is highly cytotoxic. During DNA replication, DNA polymerase often incorrectly pairs thymine (B56734) with O⁶-methylguanine instead of cytosine. This mismatch triggers the cell's DNA mismatch repair (MMR) system. In a futile attempt to correct the mismatch, the MMR system can introduce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis nih.gov. The formation of O⁶-MeG is therefore a primary contributor to the antitumor activity of this class of compounds.

The most frequent DNA modifications resulting from treatment with imidazotetrazine analogues are the methylation of the N⁷ position of guanine (N⁷-MeG) and the N³ position of adenine (B156593) (N³-MeA) nih.gov. While these adducts are formed in greater abundance than O⁶-MeG, they are generally considered less cytotoxic because they are efficiently recognized and removed by the base excision repair (BER) pathway nih.gov. However, if the BER pathway is overwhelmed or inhibited, the persistence of these lesions can also contribute to cytotoxicity.

Table 1: Relative Abundance of DNA Adducts Formed by Imidazotetrazine Analogues

DNA AdductRelative AbundancePrimary Repair PathwayCytotoxicity Contribution
N⁷-Methylguanine HighBase Excision Repair (BER)Low to Moderate
N³-Methyladenine ModerateBase Excision Repair (BER)Moderate
O⁶-Methylguanine LowMGMT / Mismatch Repair (MMR)High

While the primary mechanism of action for simple methylating imidazotetrazines like temozolomide (B1682018) is the formation of monoadducts, the parent compound mitozolomide (B1676608), from which this compound is derived, possesses a chloroethyl group that can lead to the formation of DNA interstrand cross-links. This process involves an initial alkylation at the O⁶ position of guanine, followed by a delayed secondary reaction with the opposing DNA strand. This cross-linking is a highly lethal form of DNA damage that can block DNA replication and transcription, contributing significantly to cytotoxicity. It is plausible that this compound retains a potential for inducing DNA interstrand cross-links, a mechanism that distinguishes it from purely monofunctional methylating agents.

Interaction of this compound-Induced DNA Damage with Cellular Repair Pathways

Upon administration, this compound is believed to undergo spontaneous chemical conversion to a reactive methyldiazonium cation, which then methylates DNA at several positions. The most frequent sites of methylation are the N7 position of guanine (N7-methylguanine) and the N3 position of adenine (N3-methyladenine), accounting for a significant majority of the DNA adducts formed. mdpi.comresearchgate.net A smaller, yet critically important, fraction of methylation occurs at the O6 position of guanine (O6-methylguanine). mdpi.comresearchgate.net The cellular response to these DNA lesions is a complex interplay of various DNA repair pathways, which ultimately determines the fate of the cell.

Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in Adduct Repair

The O6-methylguanine (O6-meG) adduct is a highly cytotoxic and mutagenic lesion. The primary mechanism for its repair is through the action of O6-methylguanine-DNA methyltransferase (MGMT), a "suicide" enzyme that stoichiometrically transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site. nih.govyale.edu This direct repair mechanism restores the integrity of the guanine base in a single step.

The expression level of MGMT within a cell is a critical determinant of its sensitivity to alkylating agents like this compound. nih.gov High levels of MGMT activity can efficiently repair O6-meG adducts, thereby conferring resistance to the cytotoxic effects of the drug. nih.gov Conversely, cells with low or absent MGMT expression are unable to effectively repair these lesions, leading to persistent DNA damage and subsequent cell death. nih.gov Epigenetic silencing of the MGMT gene promoter is a common mechanism for reduced MGMT expression in some tumors. nih.gov

DNA Adduct Repair Pathway Key Enzyme(s) Significance
O6-methylguanine (O6-meG)Direct RepairO6-Methylguanine-DNA Methyltransferase (MGMT)Major cytotoxic lesion; MGMT expression is a key determinant of resistance.
N7-methylguanine (N7-meG)Base Excision Repair (BER)N-methylpurine DNA glycosylase (MPG)Most abundant lesion, but less cytotoxic than O6-meG.
N3-methyladenine (N3-meA)Base Excision Repair (BER)N-methylpurine DNA glycosylase (MPG)Cytotoxic lesion that can block DNA replication.

Engagement and Futile Cycling of the DNA Mismatch Repair (MMR) System

In cells with deficient MGMT activity, the persistent O6-meG adducts can lead to the engagement of the DNA Mismatch Repair (MMR) system. During DNA replication, the O6-meG lesion can mispair with thymine instead of cytosine. frontiersin.org This O6-meG:T mismatch is recognized by the MMR machinery, which includes proteins such as MSH2 and MSH6. frontiersin.orgnih.gov

The MMR system attempts to repair this mismatch by excising the newly synthesized strand containing the incorrect thymine base. However, the original O6-meG lesion on the template strand remains. frontiersin.org In the subsequent round of DNA synthesis, another thymine may be incorporated opposite the O6-meG, re-initiating the repair process. This repeated and unsuccessful attempt to repair the mismatch is known as a "futile repair cycle." nih.gov This futile cycling can lead to the formation of single- and double-strand DNA breaks, which, if left unrepaired, can trigger cell cycle arrest and apoptosis. nih.gov Therefore, a proficient MMR system is often necessary for the cytotoxicity of alkylating agents in MGMT-deficient cells.

Involvement of the Base Excision Repair (BER) Pathway and Associated Enzymes

The most abundant DNA lesions induced by methylating agents like this compound are N7-methylguanine and N3-methyladenine. mdpi.com These adducts are primarily repaired by the Base Excision Repair (BER) pathway. frontiersin.orgnih.gov The BER pathway is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base. frontiersin.orgnih.gov

Following the removal of the methylated base, an apurinic/apyrimidinic (AP) site is created. This AP site is then processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone. frontiersin.org The resulting single-strand break is then filled in by DNA polymerase β and sealed by DNA ligase III. frontiersin.org While the BER pathway is essential for maintaining genomic integrity, its robust activity can contribute to resistance to alkylating agents by repairing the N-methylpurine adducts before they can exert significant cytotoxic effects. nih.govelsevierpure.com

Repair Pathway Key Proteins Function in Response to this compound Damage
Direct Repair MGMTDirectly removes the methyl group from O6-methylguanine.
Mismatch Repair (MMR) MSH2, MSH6, MLH1, PMS2Recognizes and attempts to repair O6-meG:T mismatches, leading to futile cycling and cell death in MGMT-deficient cells. frontiersin.orgnih.gov
Base Excision Repair (BER) MPG, APE1, DNA Polymerase β, DNA Ligase IIIRemoves N7-methylguanine and N3-methyladenine adducts. frontiersin.org

Non-DNA Macromolecular Alkylation by this compound and its Potential Biological Consequences

While DNA is the primary target for the cytotoxic effects of alkylating agents, other cellular macromolecules, such as RNA and proteins, can also be alkylated. nih.gov

Alkylation of RNA Molecules

The reactive methyldiazonium cation generated from this compound can methylate RNA molecules. nih.gov In vitro studies with similar methylating agents have shown that RNA can be alkylated to a greater extent than DNA. nih.gov The biological consequences of RNA alkylation are not as well understood as those of DNA alkylation. However, damage to RNA could potentially interfere with protein translation, RNA processing, and the regulation of gene expression. nih.gov Recent research has begun to uncover cellular pathways that specifically respond to and repair RNA damage. nih.govgrantome.com

Alkylation of Cellular Proteins

Alkylation of cellular proteins by reactive intermediates of drugs like this compound is also possible. nih.gov The nucleophilic side chains of certain amino acids, such as cysteine and lysine, are potential targets for alkylation. creative-proteomics.com The functional consequences of protein alkylation would depend on the specific protein modified and the extent of the modification. Alkylation could potentially alter protein structure, enzymatic activity, and protein-protein interactions. For example, studies with temozolomide have suggested that acquired resistance can be associated with alterations in the expression of various proteins, indicating a broader cellular response to the drug beyond DNA repair. nih.gov

Structure Activity Relationship Sar Studies of 8 N Methyl Mitozolomide and Its Analogues

Influence of 8-Position Substituents on the Antitumor Activity of Imidazotetrazines

The substituent at the C8 position of the imidazotetrazine ring has a profound impact on the compound's properties. Initially, the C8-carboxamide group was thought to be essential for activity, but subsequent research has demonstrated that a wide variety of functional groups can be tolerated at this position, often leading to improved characteristics. acs.org Modifications at C8 can influence the drug's hydrolytic stability, brain-to-serum distribution ratio, and ability to overcome drug resistance mechanisms. acs.orgfrontiersin.orgnih.gov

The nature of the carboxamide group at the C8 position significantly affects the cytotoxic potential of imidazotetrazines. Studies comparing mitozolomide (B1676608), which has a primary carboxamide (-CONH2), with its N-methyl and N,N-dimethyl analogues reveal clear SAR trends.

An in vitro study on the TLX5 lymphoma cell line showed that 8-(N,N-dimethyl)mitozolomide was considerably less cytotoxic than both 8-(N-methyl)mitozolomide and mitozolomide. nih.gov The ID50 values, which represent the concentration required to inhibit cell growth by 50%, highlight this difference in potency. nih.gov

CompoundC8-SubstituentID50 Value (μM) against TLX5 Lymphoma nih.gov
Mitozolomide-CONH2 (Primary Amide)2.3
This compound-CONHCH3 (Secondary Amide)3.0
8-(N,N-Dimethyl)mitozolomide-CON(CH3)2 (Tertiary Amide)14.6

Interestingly, the reduced activity of the N,N-dimethyl analogue in vitro was found to be misleading in a biological system. The compound is metabolized in vivo, with one of the N-methyl groups being removed to produce the more active this compound. nih.gov This metabolic conversion underscores that the substitution pattern on the C8-carboxamide nitrogen directly influences inherent cytotoxicity.

Research into C8-carboxamide derivatives suggests that the size of the substituent on the amide nitrogen is a critical factor for antitumor activity. Good antitumor activity is generally observed for carbamoyl (B1232498) groups that bear small substituents. nih.gov As the size and branching of alkyl groups increase, there is often a corresponding decrease in potency. nih.gov

This trend is exemplified by the progressive loss of in vitro activity when moving from the primary amide in mitozolomide (ID50 = 2.3 µM) to the secondary amide in this compound (ID50 = 3.0 µM) and then to the tertiary amide in 8-(N,N-dimethyl)mitozolomide (ID50 = 14.6 µM). nih.gov This suggests that increasing the steric bulk on the carboxamide nitrogen is detrimental to the intrinsic cytotoxic activity of the molecule, possibly by interfering with molecular interactions at the target site or by altering the electronic properties of the ring system.

A wide array of functional groups have been substituted at the C8 position to explore their effects on antitumor activity, revealing a complex SAR. nih.gov While the carboxamide group is a common feature, it is not essential for biological function. acs.org

Systematic testing of derivatives has shown that compounds with C8-sulfamoyl groups bearing small substituents exhibit good antitumor activity. nih.gov Furthermore, an 8-methylsulfonyl derivative was also found to have noteworthy activity. nih.gov In contrast, early studies reported that derivatives with 8-cyano, 8-nitro, and 8-phenyl groups were devoid of useful antitumor activity in the tested models. nih.govresearchgate.net

However, more recent investigations have challenged the notion that a C8-phenyl group leads to inactivity. A study found that methyl and phenyl derivatives were consistently the most potent compounds across several cell lines. acs.org This potency was linked to their electron-donating nature, which conferred greater aqueous stability to the imidazotetrazine prodrug. acs.org Further innovation has led to the development of analogues where the C8-carboxamide is replaced by groups like imidazolyl and methylimidazole, which have demonstrated good anticancer activity against cell lines resistant to temozolomide (B1682018). frontiersin.orgnih.gov

The following table summarizes the reported activity profiles for various C8 functional groups.

C8-SubstituentReported Antitumor Activity ProfileReference
Sulfamoyl (with small N-substituents)Good activity nih.gov
MethylsulfonylNoteworthy activity nih.gov
PhenylInactive in some studies; potent in others acs.orgnih.gov
CyanoDevoid of useful activity nih.gov
NitroDevoid of useful activity nih.gov
Imidazolyl / MethylimidazoleGood activity against resistant cell lines frontiersin.orgnih.gov
ChloroUsed to increase hydrolytic stability nih.gov

Role of the N3-Position Substituent in Imidazotetrazine Efficacy

The substituent at the N3 position is fundamental to the mechanism of action of imidazotetrazines, as it determines the nature of the alkylating species that is ultimately transferred to DNA. nih.govnih.gov For instance, mitozolomide possesses a 2-chloroethyl group at the N3 position, which leads to the formation of DNA interstrand cross-links, a highly cytotoxic lesion. nih.gov

A key goal in modifying the N3 substituent has been to overcome resistance mediated by the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT). nih.gov MGMT can repair the DNA damage caused by simple methylating agents like temozolomide, but it is less effective against more complex DNA adducts. nih.gov Therefore, research has focused on designing N3-substituents that, once transferred to the O6 position of guanine (B1146940) in DNA, are poor substrates for MGMT. mdpi.com

Examples of N3 modifications include:

N3-(2-chloroethyl): Found in mitozolomide, this group is a potent DNA cross-linking agent but is associated with significant toxicity. nih.gov

N3-(2-fluoroethyl): A novel analogue, KL-50, incorporates this group. The resulting O6-(2-fluoroethyl)guanine DNA lesion evolves more slowly into a cross-link compared to its chloroethyl counterpart. This slower process allows MGMT in healthy tissues to repair the initial damage, potentially leading to greater tumor selectivity and reduced toxicity. nih.govbroadinstitute.org

N3-propargyl: This substituent has shown promise, with one analogue demonstrating equal activity against both MGMT-positive (resistant) and MGMT-negative (sensitive) glioblastoma cell lines. nih.gov

While numerous N3-alkyl groups have been explored, achieving a combination of high potency in resistant cells and appropriate hydrolytic stability has proven to be a significant challenge. nih.gov

Correlation between Molecular Structure, Reactivity, and Biological Potency

A clear correlation exists between the molecular structure of imidazotetrazines, their chemical reactivity, and their ultimate biological potency. These compounds are prodrugs that must undergo chemical activation via hydrolysis to exert their cytotoxic effects. acs.orgmdpi.com The rate of this hydrolytic activation is a critical determinant of efficacy. acs.org

A pivotal finding is the direct relationship between the electronic properties of the C8 substituent and the hydrolytic stability of the imidazotetrazine ring. acs.orgnih.gov This relationship can be predicted using the Hammett constant (σp) of the C8 substituent. acs.orgnih.gov

Electron-donating groups at C8 (e.g., methyl, phenyl) increase the electron density of the ring system, making it more stable and slowing the rate of hydrolytic ring-opening. These more stable compounds have longer half-lives. acs.org

Electron-withdrawing groups at C8 decrease the stability of the ring, leading to faster hydrolysis and shorter half-lives. acs.org

This "tunable" stability is directly linked to biological potency. Research has shown that a longer-lived prodrug is often more effective in cell culture. acs.org For example, methyl and phenyl C8-derivatives, which are more stable, were consistently the most potent compounds in a panel of cell lines. acs.org Conversely, a compound with a very short half-life may hydrolyze too rapidly, releasing its active methylating agent before it can accumulate sufficiently at its target, DNA, resulting in diminished anticancer activity. acs.org

This understanding allows for the rational design of new imidazotetrazine derivatives. By selecting substituents at the C8 position with specific electronic properties, the prodrug's half-life can be fine-tuned to an optimal range. acs.orgnih.govnih.gov This can be combined with strategic modifications at the N3 position to create dual-substituted analogues with both an optimized activation rate and an ability to overcome specific drug resistance mechanisms. nih.gov

Preclinical Biological Evaluation of 8 N Methyl Mitozolomide

In Vitro Cytotoxicity Assessments in Diverse Cancer Cell Lines

The cytotoxic effects of 8-(N-Methyl)mitozolomide are anticipated to be mediated by its function as a DNA alkylating agent, a mechanism shared with its parent compound, mitozolomide (B1676608), and its close analog, temozolomide (B1682018).

Determination of Half-Maximal Inhibitory Concentrations (IC50/ID50)

Table 1: Representative IC50 Values for Temozolomide in Human Cancer Cell Lines

Cell LineCancer TypeMGMT StatusIC50 (µM)
U87GlioblastomaLow/Negative10-50
T98GGlioblastomaHigh/Positive>100
A375MelanomaLow/Negative25-75
M14MelanomaVariableVariable

It is hypothesized that this compound would display a similar pattern of cytotoxicity, with lower IC50 values in MGMT-deficient cell lines.

Cellular Responses to this compound In Vitro

The cellular responses to this compound are predicted to be characteristic of DNA alkylating agents, primarily involving the induction of cell cycle arrest and apoptosis as a consequence of significant DNA damage.

Induction of Cell Cycle Arrest Phases (e.g., G2/M Transition)

Treatment with temozolomide is well-documented to induce a prominent cell cycle arrest at the G2/M transition phase in various cancer cell lines. This arrest is a cellular response to the accumulation of DNA damage, preventing cells from entering mitosis with compromised genetic material. It is highly probable that this compound elicits a similar effect. The mechanism involves the activation of DNA damage response (DDR) pathways, including the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases, which in turn activate downstream effectors like Chk1 and Chk2. These checkpoint kinases phosphorylate and inactivate the Cdc25 phosphatase, preventing the activation of the cyclin B1/Cdk1 complex required for mitotic entry.

Analysis of Apoptosis and Programmed Cell Death Pathways

The extensive DNA damage caused by alkylating agents like this compound is a potent trigger for apoptosis. The apoptotic cascade is expected to be initiated through both intrinsic (mitochondrial) and extrinsic pathways, largely dependent on the p53 status of the cancer cells. In p53 wild-type cells, DNA damage leads to the stabilization and activation of p53, which transcriptionally upregulates pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. In p53-mutant cells, apoptosis can still be induced, often through p53-independent mechanisms involving the activation of the c-Jun N-terminal kinase (JNK) pathway and the upregulation of other pro-apoptotic Bcl-2 family members.

Assessment of DNA Damage Induction (e.g., Double Strand Breaks)

The primary mechanism of action of this compound is the induction of DNA damage through alkylation, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine (B156593). The O6-methylguanine (O6-MeG) adduct is considered the most cytotoxic lesion. During DNA replication, this adduct can mispair with thymine (B56734), leading to a futile cycle of mismatch repair (MMR). This aberrant repair process is thought to generate DNA single-strand and double-strand breaks (DSBs). The formation of DSBs is a critical event that activates the DDR pathways, leading to cell cycle arrest and apoptosis. The level of DSBs, often visualized by the phosphorylation of histone H2AX (γH2AX), is expected to correlate with the cytotoxic efficacy of this compound.

Based on a comprehensive review of scientific literature, there is no available preclinical data for a compound specifically named "this compound" that would allow for the generation of the requested article. Searches for this compound and its potential chemical synonyms did not yield any relevant in vivo studies corresponding to the detailed outline provided.

The closely related and extensively studied compounds in this class are Mitozolomide and its 3-methyl analogue, Temozolomide. The available research focuses on these two agents. However, "this compound" implies a specific methylation on the nitrogen of the 8-carboxamide group, which distinguishes it structurally from both Mitozolomide and Temozolomide.

Due to the lack of specific research data for "this compound," it is not possible to provide scientifically accurate content for the requested sections on its in vivo antitumor efficacy, disposition, and metabolism. Therefore, the article cannot be generated as per the user's specific instructions to focus solely on this compound.

Mechanisms of Resistance to Imidazotetrazines in Preclinical Models and Strategies for Overcoming Them

Characterization of Intrinsic Resistance Pathways in Cancer Cell Lines

Intrinsic resistance to imidazotetrazines is often multifactorial and can pre-exist in cancer cells before any therapeutic intervention. A primary driver of this inherent resistance is the cellular capacity for DNA repair. Cancer cell lines exhibit varying degrees of sensitivity to DNA alkylating agents, which is largely influenced by the status of their DNA repair machinery. Key pathways implicated in the intrinsic resistance to compounds structurally similar to 8-(N-Methyl)mitozolomide include O6-methylguanine-DNA methyltransferase (MGMT), DNA Mismatch Repair (MMR), and Base Excision Repair (BER). The inherent expression levels and activity of the proteins within these pathways can dictate the initial response of a tumor cell to treatment.

Elucidation of Acquired Resistance Mechanisms to Alkylating Agents in Experimental Systems

Prolonged exposure to alkylating agents can induce the selection and expansion of cancer cell populations with enhanced resistance. Preclinical studies using various experimental systems have shed light on the molecular changes that confer this acquired resistance.

The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a critical factor in resistance to alkylating agents. MGMT directly removes the alkyl group from the O6 position of guanine (B1146940), a primary cytotoxic lesion induced by imidazotetrazines. In preclinical models of temozolomide (B1682018), a related imidazotetrazine, acquired resistance is frequently associated with the upregulation or re-expression of the MGMT gene. For instance, in glioma cell lines that are initially sensitive to temozolomide due to a methylated (silenced) MGMT promoter, acquired resistance can emerge through the demethylation of the promoter and subsequent re-expression of the MGMT protein. This re-expression restores the cell's ability to repair the drug-induced DNA damage, thereby diminishing the therapeutic effect.

The DNA Mismatch Repair (MMR) pathway plays a paradoxical role in the cytotoxicity of alkylating agents. A proficient MMR system recognizes the O6-methylguanine:thymine (B56734) mispairs that arise during DNA replication following treatment. Instead of repairing the lesion, the MMR system initiates a futile cycle of repair attempts that ultimately leads to DNA double-strand breaks and apoptosis.

Consequently, a deficient MMR pathway can lead to tolerance of the DNA damage and, therefore, resistance to the drug. In preclinical models, acquired resistance to temozolomide has been linked to inactivating mutations in MMR genes, particularly MSH6. These mutations prevent the recognition of the alkylated base pairs, allowing the cell to bypass the apoptotic signal and continue to proliferate despite the presence of DNA damage.

The Base Excision Repair (BER) pathway is responsible for repairing the most common DNA lesions induced by imidazotetrazines, namely N7-methylguanine and N3-methyladenine. While these lesions are generally less cytotoxic than O6-methylguanine, their high frequency means that an efficient BER pathway can significantly contribute to cell survival and drug resistance. Preclinical studies have shown that enhanced activity of key BER components can contribute to resistance to temozolomide. Overexpression of enzymes such as N-methylpurine DNA glycosylase (MPG), which initiates the BER pathway by excising alkylated bases, can increase the cell's capacity to repair DNA damage and thereby confer resistance.

Development of Novel this compound Analogues to Circumvent Resistance

To address the challenge of resistance, significant effort has been directed towards the development of novel imidazotetrazine analogues that can evade these repair mechanisms. Research has focused on modifying the structure of the parent compound to create molecules that are either poor substrates for MGMT or can induce cytotoxic lesions that are not recognized by the MMR or BER pathways. For instance, analogues of temozolomide have been synthesized that show activity in MGMT-expressing and MMR-deficient cell lines. nih.govfrontiersin.org These novel agents aim to provide a therapeutic option for tumors that have developed resistance to conventional imidazotetrazines.

Investigation of DNA Repair Pathway Inhibitors in Combination with this compound in Preclinical Settings

An alternative strategy to overcome resistance is to combine this compound with inhibitors of the key DNA repair pathways.

Table 1: Preclinical Combination Strategies to Overcome Imidazotetrazine Resistance

Inhibitor ClassTargetRationalePreclinical Findings with Related Imidazotetrazines
MGMT Inhibitors O6-methylguanine-DNA methyltransferaseDeplete MGMT to prevent the repair of O6-methylguanine adducts.Combination with temozolomide has shown to sensitize resistant glioma cells.
PARP Inhibitors Poly (ADP-ribose) polymeraseInhibit BER and other DNA repair processes, leading to an accumulation of cytotoxic lesions.Synergistic effects have been observed with temozolomide in various cancer models.

In preclinical settings, the combination of temozolomide with MGMT inhibitors, such as O6-benzylguanine, has demonstrated the ability to sensitize resistant cells to the effects of the alkylating agent. Similarly, inhibitors of Poly (ADP-ribose) polymerase (PARP), which play a crucial role in the BER pathway, have shown promise in enhancing the efficacy of temozolomide in resistant models. The rationale behind this combination is that by blocking the repair of N-alkylated bases, PARP inhibitors can lead to the accumulation of DNA single-strand breaks, which can then be converted into lethal double-strand breaks during replication. These combination strategies hold the potential to re-sensitize resistant tumors to the therapeutic effects of imidazotetrazines like this compound.

Future Research Directions and Preclinical Translational Perspectives for 8 N Methyl Mitozolomide

Exploration of Synergistic Combinations with Other Therapeutic Modalities in Preclinical Studies

To date, there is a lack of published preclinical studies specifically investigating the synergistic effects of 8-(N-Methyl)mitozolomide with other therapeutic modalities. However, extensive research on the related imidazotetrazine, temozolomide (B1682018) (TMZ), provides a strong rationale for exploring such combinations.

Future preclinical research should focus on evaluating the efficacy of this compound in combination with:

Radiotherapy: The combination of TMZ with radiation is the standard of care for glioblastoma. nih.gov Preclinical studies could explore whether this compound can also act as a potent radiosensitizer, potentially at lower, less toxic doses than TMZ.

PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors have shown synergy with TMZ by preventing the repair of DNA damage induced by the alkylating agent. nottingham.ac.uk Investigating combinations of this compound with PARP inhibitors could be a promising strategy, particularly in tumors with specific DNA repair deficiencies.

Other Chemotherapeutic Agents: Studies with TMZ have explored combinations with various other cytotoxic drugs, such as doxorubicin (B1662922) and carmustine, with some demonstrating synergistic effects. wcrj.netnih.gov Similar investigations with this compound could identify novel, effective combination regimens.

Targeted Therapies: Combining this compound with agents that target specific cancer-driving pathways, such as those involving growth factor receptors or signaling kinases, could enhance antitumor activity and overcome resistance. frontiersin.org

A hypothetical preclinical study design to explore these synergies is presented in Table 1.

Table 1: Hypothetical Preclinical Study Design for Synergistic Combinations

Therapeutic Modality Proposed Combination Agent Rationale Preclinical Model
Radiotherapy External Beam Radiation Enhance DNA damage and induce apoptosis Orthotopic glioma xenografts
PARP Inhibition Olaparib, Niraparib Block DNA repair pathways Breast and ovarian cancer cell lines with BRCA mutations
Chemotherapy Doxorubicin Potential for enhanced cytotoxicity Glioblastoma cell lines (TMZ-sensitive and resistant)

Design and Evaluation of Advanced Drug Delivery Systems in Animal Models

There are currently no published studies on the use of advanced drug delivery systems specifically for this compound. The development of such systems could be crucial for improving its therapeutic index by enhancing tumor-specific delivery and reducing systemic toxicity.

Future research in this area should explore:

Nanoparticle-based delivery: Encapsulating this compound in various nanoparticles, such as liposomes, polymeric nanoparticles, or protein-based nanocages like apoferritin, could improve its solubility, stability, and pharmacokinetic profile. nih.govgenesispub.orgnih.gov For instance, apoferritin has been shown to enhance the delivery of TMZ to cancer cells. nih.gov

Targeted delivery systems: Functionalizing these nanoparticles with ligands that bind to tumor-specific receptors (e.g., transferrin receptor, folate receptor) could increase the accumulation of this compound at the tumor site, thereby enhancing efficacy and minimizing off-target effects. mdpi.com

Stimuli-responsive systems: Designing delivery systems that release this compound in response to the tumor microenvironment (e.g., lower pH, specific enzymes) could provide another layer of tumor-specific targeting. jst.go.jp

Table 2 outlines potential advanced drug delivery systems that could be investigated for this compound in animal models.

Table 2: Potential Advanced Drug Delivery Systems for this compound

Delivery System Material/Method Potential Advantage Animal Model
Liposomes PEGylated liposomes Increased circulation time, passive tumor targeting Murine models of solid tumors
Polymeric Nanoparticles PLGA-based nanoparticles Controlled release, biocompatibility Rat models of glioma
Protein Nanocages Apoferritin Active targeting via transferrin receptor 1 Mouse xenograft models of brain tumors

Identification of Novel Biomarkers for Response and Resistance in Preclinical Settings

No specific biomarkers of response or resistance have been identified for this compound. The identification of such biomarkers is critical for patient stratification and the development of personalized treatment strategies.

Future preclinical research should aim to:

Investigate the role of MGMT: O6-methylguanine-DNA methyltransferase (MGMT) is a key resistance mechanism to TMZ. nih.gov Studies are needed to determine if MGMT expression levels also correlate with sensitivity to this compound.

Assess the influence of DNA mismatch repair (MMR) status: A deficient MMR system can lead to tolerance of the DNA lesions induced by TMZ. nih.gov The impact of MMR status on the efficacy of this compound should be evaluated in preclinical models.

Utilize "omics" approaches: High-throughput screening of cancer cell lines with varying genetic backgrounds, coupled with genomic, transcriptomic, and proteomic analyses, could identify novel genetic or molecular signatures that predict response or resistance to this compound. consensus.app

Develop liquid biopsy approaches: Exploring the potential of circulating tumor DNA (ctDNA) or other circulating biomarkers to monitor treatment response and detect the emergence of resistance in real-time in animal models would be highly valuable.

Computational Chemistry and Molecular Modeling Approaches for Rational Design of New Analogues

While computational studies have been applied to the broader imidazotetrazine class, specific molecular modeling research focused on this compound is lacking. nih.gov Such approaches are invaluable for the rational design of new analogues with improved properties.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) studies: Developing QSAR models for a series of this compound analogues could help to identify the key structural features that determine cytotoxic activity and selectivity. acs.org

Molecular docking and dynamics simulations: Simulating the interaction of this compound and its potential metabolites with DNA can provide insights into the mechanism of DNA alkylation and help in designing analogues that form more potent or specific DNA adducts. nottingham.ac.uk

In silico prediction of ADMET properties: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics for synthesis and preclinical testing.

Unexplored Biological Targets or Pathways for this compound and its Derivatives

The primary biological target of imidazotetrazines is DNA. wcrj.netmdpi.com However, the full spectrum of cellular responses and potential off-target effects of this compound are not well understood.

Future research should explore:

Distinct cellular responses: While DNA damage is the primary trigger, downstream signaling pathways activated by this compound may differ from those activated by TMZ. For instance, some novel imidazotetrazine analogues have been shown to induce a distinct cell-cycle arrest. nih.gov Investigating the specific effects of this compound on cell cycle progression, apoptosis, and other cellular processes is warranted.

Impact on the tumor microenvironment: The interaction of this compound with components of the tumor microenvironment, such as immune cells or stromal cells, is completely unexplored and could reveal novel mechanisms of action or resistance. frontiersin.org

Phenotypic screening and target deconvolution: A phenotypic screen of this compound and its derivatives against a diverse panel of cancer cell lines could uncover unexpected activities. mdpi.com Subsequent target deconvolution studies could then identify novel biological targets responsible for these effects.

In a 1989 study, the in vitro cytotoxicity of this compound (referred to as methylmitozolomide) was compared to its parent compound mitozolomide (B1676608) and a dimethylated analogue against TLX5 lymphoma cells. nih.gov The results are summarized in Table 3.

Table 3: In Vitro Cytotoxicity of Mitozolomide Analogues

Compound ID50 (µM)
Mitozolomide 2.3
This compound 3.0
8-(N,N-Dimethyl)mitozolomide 14.6

ID50 is the concentration of the drug that inhibits cell growth by 50%. Data from a study on TLX5 lymphoma cells. nih.gov

This early study also provided pharmacokinetic data in mice, showing that this compound is rapidly absorbed. nih.gov These foundational data, though limited, provide a basis for the more in-depth preclinical investigations outlined above, which are essential to determine the ultimate therapeutic potential of this compound.

Q & A

Basic: What experimental methodologies are used to assess the DNA interstrand crosslinking activity of 8-(N-Methyl)mitozolomide?

To evaluate DNA interstrand crosslinking (ICL), researchers employ:

  • Alkaline comet assay : Quantifies DNA damage by measuring strand breaks under electrophoresis .
  • Southern blot hybridization : Detects ICLs via restriction enzyme digestion and probe hybridization .
  • Mer phenotype stratification : Use Mer⁻ (MGMT-deficient, e.g., BE colon carcinoma) and Mer⁺ (MGMT-proficient, e.g., HT-29) cell lines to correlate crosslinking efficiency with repair capacity . Pretreatment with MNNG (a DNA methylating agent) can sensitize Mer⁺ cells by depleting MGMT .

Basic: How do pharmacokinetic parameters influence the therapeutic index of this compound in preclinical models?

Key pharmacokinetic factors include:

  • Rapid distribution and elimination : Plasma half-life <1 hour in mice, requiring timed dosing to maximize tumor exposure .
  • Tissue penetration : Broad distribution but limited brain uptake, necessitating formulations like nanoparticles for CNS targets .
  • Metabolic activation : Hepatic microsomes convert this compound to cytotoxic metabolites (e.g., MCTIC), assessed via HPLC metabolite profiling . Phenobarbitone pretreatment accelerates clearance, reducing AUC by 27–29% .

Advanced: How can researchers investigate the role of MGMT in resistance to this compound?

Methodological approaches:

  • MGMT activity assays : Quantify enzyme levels in tumor biopsies using PCR or immunohistochemistry .
  • MNNG cotreatment : Deplete MGMT in Mer⁺ cells to restore crosslinking and cytotoxicity .
  • Xenograft models : Compare efficacy in MGMT-deficient (e.g., Mer⁻ BE cells) vs. MGMT-proficient (e.g., Mer⁺ HT-29) tumors .

Advanced: What structural modifications enhance the antitumor activity of mitozolomide analogues?

Structure-activity relationship (SAR) strategies:

  • 3-Alkyl substitutions : 3-methyl and 3-bromoethyl groups improve activity in murine lymphoma models .
  • 8-Carboxamide derivatives : Dimethylation at the 8-position increases metabolic stability but reduces cytotoxicity unless activated by microsomal enzymes .
  • In vivo murine models : Screen analogues against TLX5 lymphoma or ROS osteosarcoma, monitoring tumor regression and toxicity (e.g., thrombocytopenia) .

Advanced: How do metabolic activation pathways impact this compound's cytotoxicity?

Experimental approaches:

  • In vitro microsomal incubation : Use murine hepatic microsomes to generate active metabolites (e.g., MCTIC), enhancing cytotoxicity in TLX5 lymphoma cells .
  • Pharmacokinetic profiling : Compare plasma and tumor levels of parent drug vs. metabolites using LC-MS .
  • Enzyme induction : Phenobarbitone pretreatment in mice to study CYP450-mediated metabolism and clearance .

Basic: What methodologies determine the therapeutic index of this compound in preclinical studies?

Critical steps:

  • Maximum tolerated dose (MTD) : Identify dose-limiting toxicities (e.g., thrombocytopenia, ovarian toxicity) in murine models via weekly dosing .
  • Therapeutic ratio : Compare tumor regression (e.g., ROS osteosarcoma) to host toxicity endpoints (e.g., platelet nadirs) .
  • Dose scheduling : Optimize intervals (e.g., 6-week cycles) to balance efficacy and hematologic recovery .

Advanced: How can researchers reconcile discrepancies between preclinical efficacy and clinical outcomes?

Analytical strategies:

  • Model relevance : Validate human xenografts (e.g., melanoma, colon carcinoma) against murine models .
  • Pharmacodynamic biomarkers : Measure MGMT levels, DNA crosslinking, and O⁶-methylguanine adducts in patient biopsies .
  • Clinical trial design : Phase II trials with dose escalation (e.g., 90–115 mg/m²) and stratification by MGMT status .

Basic: What in vitro assays quantify this compound's cytotoxicity?

Standard protocols:

  • Clonogenic assays : Measure survival fractions in BE vs. HT-29 cells, accounting for MGMT proficiency .
  • ID₅₀ determination : Use TLX5 lymphoma cells to compare analogues (e.g., mitozolomide ID₅₀ = 2.3 µM vs. 14.6 µM for dimethylmitozolomide) .
  • Flow cytometry : Assess apoptosis and cell cycle arrest in Mer⁻ vs. Mer⁺ lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.